Semicarbazide, 4-phenyl-1-((1-methyl-2-pyrrolyl)methylene)-
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Overview
Description
2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarboxamide is a complex organic compound with a unique structure that includes a pyrrole ring and a hydrazinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarboxamide typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with N-phenylhydrazinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the compound.
N-phenylhydrazinecarboxamide: Another precursor used in the synthesis.
1-Methyl-1H-pyrrol-2-yl)methanamine: A related compound with similar structural features
Uniqueness
2-((1-Methyl-1H-pyrrol-2-yl)methylene)-N-phenylhydrazinecarboxamide is unique due to its specific combination of a pyrrole ring and a hydrazinecarboxamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
119034-15-0 |
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Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
1-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C13H14N4O/c1-17-9-5-8-12(17)10-14-16-13(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18)/b14-10+ |
InChI Key |
JVEMRXYMHBTPLT-GXDHUFHOSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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